molecular formula C13H17N3O B14426088 3H-1,2,4-Triazol-3-one, 4-butyl-2,4-dihydro-5-(phenylmethyl)- CAS No. 85562-84-1

3H-1,2,4-Triazol-3-one, 4-butyl-2,4-dihydro-5-(phenylmethyl)-

Cat. No.: B14426088
CAS No.: 85562-84-1
M. Wt: 231.29 g/mol
InChI Key: JRAMYNVJVYSGAT-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazol-3-one, 4-butyl-2,4-dihydro-5-(phenylmethyl)- is a heterocyclic compound with a triazole ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the triazole ring imparts unique chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazol-3-one, 4-butyl-2,4-dihydro-5-(phenylmethyl)- typically involves the condensation of appropriate hydrazine derivatives with carbonyl compounds, followed by cyclization. One common method involves the reaction of butylhydrazine with benzylideneacetone under acidic conditions to form the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazol-3-one, 4-butyl-2,4-dihydro-5-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazolone oxides, while reduction can produce various hydrogenated triazoles. Substitution reactions can introduce different functional groups onto the triazole ring .

Scientific Research Applications

3H-1,2,4-Triazol-3-one, 4-butyl-2,4-dihydro-5-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 4-butyl-2,4-dihydro-5-(phenylmethyl)- involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,4-Triazol-3-one, 4-butyl-2,4-dihydro-5-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

85562-84-1

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-benzyl-4-butyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C13H17N3O/c1-2-3-9-16-12(14-15-13(16)17)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,17)

InChI Key

JRAMYNVJVYSGAT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NNC1=O)CC2=CC=CC=C2

Origin of Product

United States

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